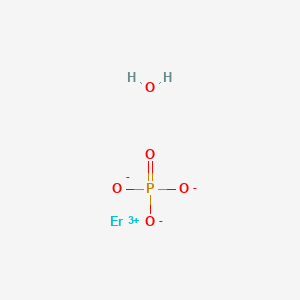

Erbium(III) phosphate hydrate

Description

Properties

IUPAC Name |

erbium(3+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQXJPLNEUYGOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14242-01-4 | |

| Record name | Erbium(III) phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Crystallography of Erbium Iii Phosphate Hydrate

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy of Phosphate (B84403) and Hydroxyl Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a critical technique for probing the molecular vibrations within Erbium(III) phosphate hydrate (B1144303). The analysis of its infrared spectrum provides detailed information about the functional groups present, particularly the phosphate (PO₄³⁻) anions and the water (H₂O) or hydroxyl (OH⁻) groups associated with its hydrated structure.

The internal vibrations of the phosphate tetrahedron are fundamental to the FTIR spectrum of this compound. These vibrations are categorized into four modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the antisymmetric stretching (ν₃), and the antisymmetric bending (ν₄) modes. For hydrated rare-earth phosphates, the bands corresponding to the antisymmetric P-O stretching vibration (ν₃) typically appear in the 1000–1100 cm⁻¹ region, while the asymmetric P-O bending vibration (ν₄) modes are observed between 520 and 650 cm⁻¹. The symmetric stretching mode (ν₁), which is typically weaker in intensity, may be found around 966–985 cm⁻¹. However, in hydrated structures, the ν₁ and ν₂ modes can be superimposed within the more intense ν₃ and ν₄ regions, making them difficult to observe distinctly.

The presence of water molecules and hydroxyl groups gives rise to characteristic bands in two main regions of the spectrum. A broad band observed in the high-frequency range of approximately 3000–3500 cm⁻¹ is attributed to the O-H stretching vibrations of coordinated water molecules. Additionally, a band around 1600 cm⁻¹ corresponds to the H-O-H bending vibration of these water molecules. In certain hydrated rare-earth phosphates, such as the weinschenkite-type LnPO₄·2H₂O (where Ln includes Er), the HOH bending region may present as a doublet, which is interpreted as evidence of water molecules being coordinated to the same metal cation. The presence of these distinct hydroxyl and water bands confirms the hydrated nature of the compound and provides insight into the local environment of the water molecules within the crystal lattice.

Raman Spectroscopy for Lattice and Molecular Vibrations

Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering valuable insights into the lattice (external) and molecular (internal) vibrations of Erbium(III) phosphate hydrate. This method is particularly sensitive to the symmetric vibrations of non-polar bonds, making it highly effective for studying the phosphate framework and the low-frequency lattice modes.

The internal vibrational modes of the PO₄³⁻ tetrahedron are readily identifiable in the Raman spectrum. The most intense peak is typically the symmetric stretching mode (ν₁), which appears in the 950–990 cm⁻¹ range. The antisymmetric stretching (ν₃) modes are found at higher wavenumbers, generally between 1000 and 1175 cm⁻¹. The bending modes of the phosphate group are observed at lower frequencies; the ν₂ bending mode is located in the 400–500 cm⁻¹ region, and the ν₄ bending mode is found between 550 and 640 cm⁻¹.

A key advantage of Raman spectroscopy is its ability to probe the low-frequency region below 400 cm⁻¹, where external or lattice modes occur. These modes, which typically appear below 300 cm⁻¹, involve the collective motions of the Er³⁺ cations and the PO₄³⁻ polyanions within the crystal lattice. The positions of these lattice vibration modes are sensitive to the crystal structure and the mass of the cation, shifting to higher wavenumbers with decreasing ionic radii across the lanthanide series. The analysis of these low-frequency modes provides crucial information about the crystal symmetry and the interactions between the constituent ions of the material.

Interpretation of Vibrational Modes and Band Assignments

The interpretation of vibrational spectra for this compound involves the precise assignment of observed infrared and Raman bands to specific atomic motions. This process relies on group theoretical analysis and comparison with spectra from isostructural compounds. The combination of both FTIR and Raman data provides a more complete picture, as some vibrational modes may be active in one technique but not the other.

For the phosphate group, the four fundamental vibrational modes (ν₁ to ν₄) serve as the primary basis for assignment. The ν₁ symmetric stretching mode of the P-O bond is characterized by a very strong and sharp band in the Raman spectrum, typically around 965-992 cm⁻¹, but is often weak or absent in the infrared spectrum. Conversely, the ν₃ antisymmetric stretching mode gives rise to strong absorptions in the IR spectrum between 1000 and 1100 cm⁻¹ and multiple weaker bands in the Raman spectrum. The ν₂ and ν₄ bending modes appear at lower frequencies, with ν₂ bands typically assigned in the 412-485 cm⁻¹ range and ν₄ bands in the 536-632 cm⁻¹ range. The lifting of the degeneracy of these modes, resulting in the appearance of multiple distinct peaks for ν₂, ν₃, and ν₄, is a direct consequence of the reduction in symmetry of the PO₄³⁻ ion from tetrahedral (Td) in its free state to a lower site symmetry within the crystal lattice.

Hydroxyl and water vibrations are also assigned to specific spectral regions. The O-H stretching vibrations of water molecules and hydroxyl groups are found in the broad 3000-3500 cm⁻¹ region in both IR and Raman spectra. The H-O-H bending mode of molecular water is consistently observed near 1600-1640 cm⁻¹. A sharp, intense band in the Raman spectrum around 3681 cm⁻¹, if present, would be indicative of the stretching vibration of isolated OH units. The low-frequency bands, typically below 300 cm⁻¹, are assigned to external lattice modes involving the motion of the heavy Er³⁺ cation against the phosphate sublattice.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Primary Spectroscopic Activity |

|---|---|---|---|

| ν₁ (PO₄) | 950 - 992 | Symmetric P-O Stretch | Raman (Strong) |

| ν₃ (PO₄) | 1000 - 1175 | Antisymmetric P-O Stretch | IR (Strong), Raman (Weak) |

| ν₂ (PO₄) | 400 - 500 | Symmetric O-P-O Bend | IR & Raman (Weak) |

| ν₄ (PO₄) | 530 - 650 | Antisymmetric O-P-O Bend | IR & Raman (Medium) |

| ν (OH) | 3000 - 3600 | O-H Stretch (Water) | IR & Raman (Broad) |

| δ (HOH) | ~1600 - 1640 | H-O-H Bend (Water) | IR (Medium) |

| Lattice Modes | < 400 | External vibrations of Er³⁺ and PO₄³⁻ units | Raman (Weak) |

Hydration State and Water Molecule Interactions via Vibrational Signatures

Vibrational spectroscopy is particularly powerful for characterizing the hydration state of Erbium(III) phosphate and understanding the interactions of water molecules within the crystal structure. The spectral features of water's vibrational modes—specifically the O-H stretching and H-O-H bending modes—are highly sensitive to their local environment and hydrogen bonding interactions.

The O-H stretching region, typically a broad envelope between 3000 and 3500 cm⁻¹, provides significant information. The breadth of this band is indicative of a distribution of different hydrogen bond strengths and environments for the water molecules. A red-shift (a shift to lower frequency) in the O-H stretching band is generally associated with stronger hydrogen bonding. The interaction of water molecules with the phosphate anions is a key factor influencing these vibrations. Hydrogen bonding of water to the phosphate groups can cause a notable red-shift in the absorption spectrum, confirming the role of the phosphate group as a primary hydration site.

The H-O-H bending vibration, appearing around 1600 cm⁻¹, also serves as a diagnostic tool. The presence of a doublet in this region in some hydrated rare-earth phosphates suggests that multiple water molecules are coordinated directly to the erbium cation in a specific geometric arrangement. Furthermore, studies have distinguished between different types of water, such as "zeolitic" water, which is held in channels and is easily removed, and "coordinated" water, which is directly bonded to the metal cation. These different water environments can give rise to distinct vibrational signatures, such as biexponential decays in time-resolved pump-probe measurements, reflecting the different local dynamics of water molecules associated with the phosphate group versus those in other environments. The analysis of these vibrational signatures thus allows for a detailed model of water's role in the structure.

Influence of Doping on Vibrational Spectra

The introduction of dopant ions into the this compound lattice can induce noticeable changes in its vibrational spectra, providing insight into the structural modifications at a local level. Doping can affect the lattice parameters, create vacancies, and alter bond lengths and strengths, all of which are reflected in the FTIR and Raman spectra.

When a dopant ion substitutes for either the Er³⁺ cation or is introduced interstitially, it can lead to several spectral changes. One common effect is a shift in the position of the vibrational bands. This shift is often related to the difference in mass and ionic radius between the host and dopant ions, which alters the reduced mass of the vibrating units and the force constants of the bonds. Doping can also cause changes in the intensity and width of the spectral peaks. For instance, an increase in rare-earth ion concentration has been observed to increase band intensity. Peak broadening can occur due to increased lattice strain or disorder introduced by the dopant.

In some cases, doping can lead to the appearance of new vibrational modes. These additional modes may arise from local symmetry breaking around the dopant ion or the formation of new phases. For example, Er³⁺ doping in magnesium zirconium phosphate has been shown to introduce new vibration modes at 406, 991, 1077, and 1627 cm⁻¹. Conversely, some studies have found that doping can cause local structural disorder without affecting the long-range symmetry of the crystal structure. Therefore, analyzing the changes in vibrational spectra upon doping is a sensitive method for probing how impurity ions are incorporated into the host lattice and their effect on its structural and bonding characteristics.

Electron Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of this compound powders and crystals. This technique provides high-resolution images that reveal key characteristics such as particle size, shape, and the degree of agglomeration.

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a critical technique for the characterization of nanomaterials, providing direct visualization of their morphology and size. utexas.edudelongamerica.com When analyzing this compound nanoparticles, TEM is employed to gain high-resolution images that reveal key physical characteristics. In a typical analysis, a high-energy electron beam is transmitted through an ultrathin sample of the nanoparticles. delongamerica.com The resulting images provide detailed information on particle shape, size distribution, and the degree of agglomeration. nih.gov

Research findings from TEM analysis of this compound would typically focus on elucidating the morphology of the synthesized nanoparticles, which can range from spherical to rod-like or irregular shapes depending on the synthesis method. The direct observation capabilities of TEM allow for the precise measurement of individual particle dimensions. researchgate.net This data is crucial for understanding how synthesis parameters influence the final nanoparticle structure and for ensuring uniformity, which is vital for many applications. By analyzing a large number of particles from the TEM images, a statistical size distribution can be determined, providing insight into the polydispersity of the sample. delongamerica.com

Interactive Table 1: Representative TEM Analysis of this compound Nanoparticles

| Parameter | Description | Typical Finding |

|---|---|---|

| Morphology | The overall shape of the nanoparticles. | Predominantly quasi-spherical nanoparticles. |

| Average Particle Size | The mean diameter of the nanoparticle population. | 50 nm |

| Size Range | The minimum and maximum observed particle diameters. | 35 - 65 nm |

| Aggregation State | The extent to which nanoparticles cluster together. | Minor agglomeration observed. |

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode of TEM that provides atomic-scale resolution. This technique is indispensable for investigating the crystalline structure of materials by imaging the atomic columns and lattice fringes. nih.govmdpi.com For this compound, HRTEM is used to visualize the arrangement of atoms within a single nanoparticle, confirming its crystallinity and identifying any defects. mdpi.com The image is formed from the interference (phase contrast) of the transmitted and diffracted electron beams passing through the sample.

Detailed analysis of HRTEM images of this compound allows for the direct measurement of d-spacing, which is the distance between adjacent crystallographic planes. These experimental values can then be compared to theoretical values from crystallographic databases to identify the specific crystal phases present. researchgate.net Furthermore, HRTEM can reveal fine structural details such as stacking faults, grain boundaries, and dislocations within the nanoparticles, which can significantly influence their physical and chemical properties. mdpi.com The Fast Fourier Transform (FFT) of an HRTEM image provides a pattern analogous to a diffraction pattern, which aids in the precise determination of lattice parameters. researchgate.net

Selected Area Electron Diffraction (SAED) for Crystallinity

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides information about the crystal structure of a material. wikipedia.org By inserting an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a specific, selected area of the sample. wikipedia.org When applied to this compound, SAED is used to determine whether the nanoparticles are single-crystalline, polycrystalline, or amorphous. youtube.com

A single-crystalline nanoparticle will produce a diffraction pattern consisting of a regular array of sharp spots. In contrast, a polycrystalline sample, which is composed of many small, randomly oriented crystallites, will generate a pattern of concentric rings. wikipedia.org An amorphous material, lacking long-range atomic order, produces diffuse, broad rings. youtube.com Each spot or ring in the diffraction pattern corresponds to a specific lattice plane spacing (d-spacing) within the crystal. By measuring the geometry of the pattern, the lattice parameters of the this compound can be calculated and its crystal structure can be indexed. researchgate.net

Interactive Table 2: Interpretation of SAED Patterns for this compound

| SAED Pattern Feature | Interpretation | Implication for ErPO₄·nH₂O |

|---|---|---|

| Sharp, regularly spaced spots | Single-crystalline nature | The analyzed nanoparticle is a single crystal. |

| Concentric rings | Polycrystalline nature | The material consists of many small, randomly oriented crystallites. |

| Diffuse halos | Amorphous nature | The material lacks long-range atomic order. |

Elemental and Compositional Analysis Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. fraunhofer.de The method involves introducing a digested sample into an inductively coupled plasma, where it is atomized and ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of elements at trace and ultra-trace levels. fraunhofer.deecn.nl

For this compound, ICP-MS is utilized to perform highly accurate quantitative analysis of its constituent elements. This is particularly important for verifying the stoichiometric ratio of erbium to phosphorus in the synthesized material. The technique can also detect and quantify any elemental impurities that may be present, even at very low concentrations. ykcs.ac.cn Such precise compositional data is essential for confirming the purity and chemical formula of the compound.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXS) is an analytical technique typically integrated with electron microscopes (both SEM and TEM) for elemental analysis. wikipedia.orgjeolusa.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. creative-biostructure.com Since the energy of these X-rays is unique to each element, EDS can identify the elements present in the sample and their relative abundance. oxinst.com

When analyzing this compound nanoparticles, EDS provides qualitative and semi-quantitative compositional information. jeolusa.com The technique can confirm the presence of erbium (Er), phosphorus (P), and oxygen (O) within the sample. A key application of EDS is elemental mapping, which visualizes the spatial distribution of these elements across a single nanoparticle or an agglomerate of particles. nih.gov This is useful to confirm that the elements are uniformly distributed throughout the nanoparticles, as expected for a homogeneous compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.ukcaltech.edu XPS works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state. caltech.edu

For this compound, XPS is crucial for confirming the oxidation states of the constituent elements. The analysis would verify that erbium is present in its expected +3 oxidation state (Er³⁺). thermofisher.comitu.edu.tr High-resolution scans of the Er 4d, P 2p, and O 1s orbital regions provide detailed information about the chemical bonding environment. Shifts in the binding energies can indicate the formation of phosphate bonds (P-O) and the presence of hydrate (O-H) species on the surface of the nanoparticles.

Interactive Table 3: Representative XPS Binding Energies for this compound

| Element | Orbital | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Erbium (Er) | Er 4d | ~168-170 | Er³⁺ |

| Phosphorus (P) | P 2p | ~133-134 | PO₄³⁻ |

| Oxygen (O) | O 1s | ~531-532 (phosphate), ~533 (hydrate) | PO₄³⁻, H₂O |

Thermal Analysis for Material Stability and Transformation

Thermal analysis techniques are crucial in characterizing the stability and phase transformations of hydrated compounds. For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide detailed insights into its thermal behavior, including dehydration processes and structural changes upon heating.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. uni-siegen.deeltra.com This technique is particularly effective for determining the hydration levels in compounds like this compound by quantifying the mass loss associated with the removal of water molecules upon heating.

The thermal decomposition of this compound typically occurs in distinct stages. The primary weight loss event corresponds to the dehydration of the material. This process generally begins at temperatures just above ambient and continues up to several hundred degrees Celsius. For rare earth phosphate hydrates, the initial and most significant mass loss is attributed to the evaporation of both surface-adsorbed and coordinated water molecules. researchgate.netifmo.ru The process of dehydration for analogous rare earth phosphates, such as YPO₄·2H₂O, has been observed to start at approximately 190°C. Generally, for this compound, this dehydration is completed by heating the compound to a temperature range of 200–350°C. researchgate.net

Subsequent mass loss at higher temperatures is generally minimal unless secondary phases or impurities, such as adsorbed phosphoric acid, are present. researchgate.net The analysis of the TGA curve allows for the precise calculation of the number of water molecules per formula unit in the original hydrated compound.

Table 1: Representative TGA Data for this compound This table presents typical data illustrating the thermal decomposition process.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Room Temperature - 200 | Variable | Loss of surface-adsorbed water. researchgate.net |

| 200 - 400 | Significant | Loss of coordinated water molecules (dehydration). researchgate.net |

| > 400 | Minimal | Formation of stable anhydrous Erbium(III) phosphate. |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. wikipedia.orgtrb.org This analysis detects physical and chemical changes in the material that are associated with an enthalpy change, such as phase transitions, dehydration, and crystallization. wikipedia.org

The DTA curve for this compound complements the TGA data by identifying the temperatures at which thermal events occur. The dehydration process is typically observed as a broad endothermic peak in the DTA thermogram, corresponding to the energy absorbed by the sample to release the water molecules. uni-siegen.de For similar doped materials, endothermic events related to dehydration have been noted at temperatures around 220°C and 335°C. researchgate.net

At higher temperatures, after dehydration is complete, exothermic peaks may appear on the DTA curve. These peaks often signify structural transformations. For many rare earth phosphates, an amorphous anhydrous phase may first be formed, which then transforms into a stable crystalline structure at a higher temperature. researchgate.net For instance, the transition of a hexagonal hydrated structure to a high-temperature anhydrous monoclinic phase for some rare earth phosphates occurs irreversibly at about 750°C. researchgate.net In solid solutions of similar rare earth phosphates, the transformation temperature from a rhabdophane-like structure to a monazite-like phase can range from approximately 600°C to over 730°C. ifmo.ru This exothermic event indicates the crystallization of the anhydrous Erbium(III) phosphate.

Table 2: Representative DTA Data for this compound This table presents typical data illustrating the thermal events during heating.

| Peak Temperature (°C) | Peak Type | Associated Event |

| ~220 - 350 | Endothermic | Dehydration (loss of coordinated water). uni-siegen.deresearchgate.net |

| ~700 - 800 | Exothermic | Crystallization of anhydrous Erbium(III) phosphate (e.g., transformation to monazite (B576339) or xenotime (B576624) structure). researchgate.netifmo.ru |

Advanced Spectroscopic Characterization of Erbium Iii Phosphate Hydrate Optical Properties

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy

UV-Vis-NIR absorption spectroscopy is a primary technique used to probe the electronic energy levels of Er³⁺ in the phosphate (B84403) hydrate (B1144303) matrix. The resulting spectra are characterized by a series of sharp, relatively weak absorption bands corresponding to the intra-configurational 4f-4f electronic transitions of the erbium ion.

Optical Absorption Spectra and Electronic Transitions

The absorption spectrum of Erbium(III) phosphate hydrate displays multiple bands from the UV to the NIR region. Each band corresponds to the excitation of an electron from the ⁴I₁₅/₂ ground state of the Er³⁺ ion to a higher energy level within the 4f shell. researchgate.netias.ac.in These transitions are formally forbidden by the Laporte rule, but they become partially allowed due to the influence of the local crystal field, which lacks a center of symmetry. The precise position and intensity of these absorption peaks are sensitive to the host matrix, reflecting the local symmetry and covalent environment of the Er³⁺ ions. researchgate.net

The observed absorption bands are assigned to specific electronic transitions, as detailed in the table below. The spectrum typically reveals numerous absorption bands, with prominent peaks in the visible and near-infrared regions. researchgate.net

Table 1: Key Electronic Transitions for Er³⁺ in a Phosphate Host

| Wavelength (nm) | Transition from Ground State (⁴I₁₅/₂) to Excited State | Spectral Region |

|---|---|---|

| ~379 | ⁴G₁₁/₂ | Ultraviolet |

| ~407 | ²H₉/₂ | Violet |

| ~450 | ⁴F₅/₂ | Blue |

| ~488 | ⁴F₇/₂ | Blue-Green |

| ~522 | ²H₁₁/₂ | Green |

| ~545 | ⁴S₃/₂ | Green |

| ~654 | ⁴F₉/₂ | Red |

| ~800 | ⁴I₉/₂ | Near-Infrared |

| ~980 | ⁴I₁₁/₂ | Near-Infrared |

| ~1530 | ⁴I₁₃/₂ | Near-Infrared |

Note: The exact peak positions can vary slightly depending on the specific composition and structure of the host material. researchgate.netresearchgate.net

Determination of Optical Band Gap Energy

The optical band gap (E_g) is a critical parameter that defines the electronic conductivity and optical properties of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For wide-bandgap materials like rare-earth phosphates, this value is typically determined from the onset of fundamental absorption in the UV region. rsc.orgrsc.org

The determination of the optical band gap is often performed using a Tauc plot analysis. wikipedia.org This method relates the absorption coefficient (α) to the incident photon energy (hν) through the Tauc equation:

(αhν)¹/ⁿ = A(hν - E_g)

Here, 'A' is a constant, and the exponent 'n' denotes the nature of the electronic transition. The value of 'n' can be 1/2 for direct allowed transitions or 2 for indirect allowed transitions. wikipedia.orgyoutube.com For analysis, diffuse reflectance spectroscopy data can be used, where the reflectance (R) is converted using the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient. thermofisher.comyoutube.com A graph of (F(R)hν)² (for direct band gap) or (F(R)hν)¹/² (for indirect band gap) is plotted against photon energy (hν). The band gap energy is then determined by extrapolating the linear portion of the curve to the energy axis. youtube.comyoutube.com

First-principles calculations for various rare-earth phosphates (XPO₄, where X = Sc, Y, La, Lu) suggest they possess large bandgaps, with values reported to be 7.61 eV or greater. rsc.orgrsc.org Experimental studies on other rare-earth doped phosphate phosphors have reported band gap values of approximately 4.9 eV. researchgate.net

Analysis of Refractive Index and Dispersion

The refractive index (n) is a fundamental optical property that describes how light propagates through a material. For this compound, this property is influenced by the electronic polarizability of its constituent ions. The refractive index of erbium-doped phosphate glasses has been measured to be around 1.532. insight-scientific.us

Dispersion is the phenomenon where the refractive index of a material is dependent on the wavelength of light. This relationship is typically described by an empirical formula known as the Sellmeier equation. wikipedia.org The general form of the Sellmeier equation is:

n²(λ) = 1 + Σᵢ [Bᵢλ² / (λ² - Cᵢ)]

In this equation, 'λ' is the wavelength, and 'Bᵢ' and 'Cᵢ' are the experimentally determined Sellmeier coefficients. wikipedia.orgschott.com These coefficients correspond to the strength and position of absorption resonances in the material. Phosphate-based materials are known to exhibit normal dispersion behavior. researchgate.net The analysis of refractive index and its dispersion is crucial for designing optical components like waveguides and laser cavities.

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for analyzing the optical properties of powdered or opaque solid samples, making it highly suitable for this compound. wikipedia.orgnih.gov Instead of measuring transmitted light, DRS collects the light that is diffusely scattered from the sample surface. The resulting reflectance spectrum provides information analogous to an absorption spectrum. researchgate.netsemanticscholar.org

For quantitative analysis, the measured reflectance data (R) is often transformed using the Kubelka-Munk function: caltech.eduwikipedia.org

F(R) = (1 - R)² / 2R = k / s

Where 'k' is the absorption coefficient and 's' is the scattering coefficient. caltech.edu Since the scattering coefficient 's' can often be considered constant over the wavelength range of interest, the Kubelka-Munk function F(R) is approximately proportional to the material's absorption coefficient. This allows the DRS spectrum to be used for analyses typically performed with absorption data, most notably the determination of the optical band gap energy via a Tauc plot. researchgate.net

Photoluminescence (PL) Spectroscopy and Luminescence Dynamics

Photoluminescence spectroscopy investigates the light emitted from a material following excitation by photons. For this compound, this technique reveals characteristic emission bands that are key to its applications in lighting and laser technology.

Upconversion Luminescence Phenomena

Upconversion (UC) is a nonlinear optical process where the sequential absorption of two or more lower-energy photons (typically in the near-infrared) leads to the emission of a higher-energy photon (in the visible or ultraviolet range). frontiersin.org This phenomenon is particularly efficient in materials doped with Er³⁺ ions, often in combination with a sensitizer (B1316253) ion like Ytterbium (Yb³⁺).

The process is typically initiated by exciting the system with a 980 nm laser. The underlying mechanisms for upconversion in an Er³⁺/Yb³⁺ co-doped system can include:

Ground State Absorption (GSA) and Energy Transfer (ET): A Yb³⁺ ion absorbs a 980 nm photon and is excited from its ²F₇/₂ ground state to the ²F₅/₂ excited state. This energy is then non-radiatively transferred to a nearby Er³⁺ ion, promoting it from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ level. frontiersin.orgnih.gov

Excited State Absorption (ESA) or a Second Energy Transfer: A second 980 nm photon can be absorbed either by the already excited Er³⁺ ion (ESA) or by another Yb³⁺ ion which then transfers its energy (ETU) to the same Er³⁺ ion. This promotes the electron in the Er³⁺ ion to higher energy levels, such as ⁴F₇/₂. frontiersin.org

Following this excitation, the Er³⁺ ion relaxes non-radiatively to intermediate energy levels (²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂). Subsequent radiative relaxation from these levels back to the ⁴I₁₅/₂ ground state produces characteristic visible emission bands. nih.govresearchgate.net

Table 2: Prominent Upconversion Emission Bands and Transitions for Er³⁺

| Wavelength (nm) | Color | Transition |

|---|---|---|

| ~525 | Green | ²H₁₁/₂ → ⁴I₁₅/₂ |

| ~550 | Green | ⁴S₃/₂ → ⁴I₁₅/₂ |

| ~660 | Red | ⁴F₉/₂ → ⁴I₁₅/₂ |

Note: The relative intensities of the green and red emissions can depend on factors such as dopant concentration and the host material's phonon energy. researchgate.net

The involvement of two photons in the upconversion process can be confirmed by studying the relationship between the emission intensity (I_em) and the excitation pump power (P_exc). The relationship is described by the equation I_em ∝ (P_exc)ⁿ, where 'n' is the number of photons required to populate the emitting state. For upconversion, an 'n' value of approximately 2 is expected for the green and red emissions at low pump powers, confirming a two-photon process. nih.govaps.org

Down-Conversion Emission Characteristics

Down-conversion is an optical process where one high-energy photon is converted into two or more lower-energy photons. This process, also known as quantum cutting, is of interest for applications such as improving the efficiency of solar cells. In the context of erbium-doped materials, down-conversion typically involves the absorption of a high-energy photon (e.g., in the UV or blue spectral region) and the subsequent emission of two near-infrared photons.

The mechanism of down-conversion can involve an energy transfer process between neighboring rare-earth ions. For instance, in a system co-doped with ions like Tb3+ and Yb3+ in a phosphate glass host, the absorption of a blue photon by a Tb3+ ion can lead to the emission of two NIR photons from two neighboring Yb3+ ions through a cooperative energy transfer process. nih.govnih.gov While not directly involving erbium, this illustrates the principle that can be applied to erbium-containing systems. The general down-conversion luminescence mechanism involves the absorption of a high-energy photon, followed by electronic transitions to different energy levels, resulting in the emission of light at longer wavelengths. mdpi.com

Luminescence Lifetime Measurements and Quenching Mechanisms

The luminescence lifetime of the excited states of Er3+ is a critical parameter that influences the efficiency of optical amplification and laser action. The lifetime of the 4I13/2 level, which is responsible for the ~1.5 µm emission, is of particular importance for telecommunications applications. In phosphate glasses, this lifetime can be relatively long, on the order of several milliseconds. polimi.itinrim.itaip.org

However, the luminescence can be diminished through various quenching mechanisms. One of the most significant quenchers in phosphate glasses is the hydroxyl (OH) group. polimi.ittue.nl The vibrational energy of the O-H bond is high enough to provide an efficient non-radiative decay pathway for the excited Er3+ ions, thereby reducing the luminescence lifetime and quantum efficiency. Therefore, minimizing the OH content during the glass fabrication process is crucial for achieving high-performance erbium-doped phosphate materials. inrim.ittue.nl

Another important quenching mechanism is concentration quenching. At high concentrations of Er3+ ions, the probability of non-radiative energy transfer between neighboring ions increases. polimi.itnih.gov This can occur through cross-relaxation processes where an excited ion transfers part of its energy to a nearby ion in the ground state, resulting in both ions ending up in intermediate energy levels, or through energy migration to quenching sites. The nature of the interaction leading to concentration quenching can be dipole-dipole or exchange interaction, depending on the concentration range. nih.gov

| Sample (Er-doped Phosphate Glass) | 4I13/2 Lifetime (ms) | Reference |

| Er3+ concentration of 1x1020 ions/cm3 | 8.4 | aip.org |

| Highly Er-doped phosphate glass | 7.05 (radiative) | polimi.it |

| Er-doped oxyfluoride phosphate glass | Increases with CaF2 substitution | tuni.fi |

Gain Characteristics and Stimulated Emission Cross-Sections

For applications in optical amplifiers and lasers, the gain characteristics of the material are paramount. The gain is directly related to the stimulated emission cross-section (σe) of the laser transition, which for erbium is the 4I13/2 → 4I15/2 transition around 1.5 µm. A larger stimulated emission cross-section leads to a higher gain per unit length. Phosphate glasses are known to offer a high stimulated emission cross-section for Er3+ compared to other glass hosts like silicates. researchgate.netphotonics-crylink.com

The gain characteristics are also influenced by the absorption cross-section (σa). For amplification to occur, a population inversion must be achieved, where the number of ions in the excited state (4I13/2) is greater than the number of ions in the ground state (4I15/2). The gain coefficient is a function of both σe and σa, as well as the population of the energy levels. Er3+-doped phosphate glass fibers have demonstrated high gain per unit length, making them suitable for compact optical amplifiers. openrepository.comiphy.ac.cnmdpi.com

| Host Material | Stimulated Emission Cross-Section (σe) at ~1.5 µm (cm2) | Reference |

| Er:Yb-doped phosphate glass (EAT14) | 0.8 x 10-20 | photonics-crylink.com |

| Er-doped phosphate glass (WM4) | 0.75 x 10-20 | photonics-crylink.com |

| Er-doped fluorophosphate glass | 7.83 x 10-21 | researchgate.net |

| Er-doped sodium aluminum telluro-phosphate glass | > silicate glasses | researchgate.net |

Temperature-Dependent Luminescence Studies

The luminescence properties of erbium-doped materials can exhibit a strong dependence on temperature, a characteristic that can be exploited for optical temperature sensing. nih.govsemanticscholar.org This is often based on the fluorescence intensity ratio (FIR) of the two closely spaced green emission bands originating from the thermally coupled 2H11/2 and 4S3/2 levels of the Er3+ ion. nih.govsemanticscholar.org

The relative population of these two levels follows the Boltzmann distribution, and therefore, their emission intensity ratio is a function of temperature. By calibrating the FIR against temperature, the material can be used as a non-contact thermometer. Erbium-doped phosphate materials, such as NaGd(PO3)4:Yb3+/Er3+, have shown promising results for optical temperature sensing over a wide temperature range (e.g., 200–573 K), exhibiting high sensitivity and repeatability. nih.gov The temperature-dependent studies also provide insights into thermal quenching processes, where the luminescence intensity decreases with increasing temperature due to the activation of non-radiative decay channels. nih.gov

| Material | Temperature Range (K) | Maximum Relative Sensitivity (% K-1) | Reference |

| NaGd(PO3)4:Yb/Er | 200 - 573 | 2.60 | nih.gov |

| LiZnPO4:Yb3+–Er3+ | Not specified | High sensitivity reported | semanticscholar.org |

Influence of Rare Earth Doping on Spectroscopic Properties

The optical properties of this compound are profoundly influenced by the incorporation of other rare earth elements. Doping strategies, including the modulation of the primary activator concentration and co-doping with other optically active or inactive ions, provide a powerful means to control and enhance the material's luminescent characteristics. These approaches are pivotal for tailoring the spectroscopic output for specific applications, such as in optical amplifiers, lasers, and sensors.

Effects of Erbium(III) Concentration on Luminescence Intensity and Quenching

The concentration of Erbium(III) (Er³⁺) ions within the phosphate host matrix is a critical parameter that directly governs the luminescence intensity. Initially, as the concentration of Er³⁺ increases, the luminescence intensity is enhanced. This is due to the greater number of emitting centers available to absorb excitation energy and subsequently radiatively relax, producing photons.

However, beyond an optimal concentration, the luminescence intensity begins to decrease, a phenomenon known as concentration quenching. This quenching occurs because the average distance between adjacent Er³⁺ ions becomes critically short, leading to a higher probability of non-radiative energy transfer processes. The primary mechanisms responsible for concentration quenching in erbium-doped materials are:

Cross-Relaxation: An excited Er³⁺ ion transfers part of its energy to a nearby ground-state Er³⁺ ion. Both ions then decay non-radiatively or end up in intermediate energy states, effectively quenching the desired emission.

Energy Migration: Excitation energy can migrate from one Er³⁺ ion to another until it reaches a "quenching site," such as a defect in the material structure or an impurity (like hydroxyl groups), where the energy is lost non-radiatively.

The critical concentration for quenching depends on the host material and the specific energy levels involved. In some systems, concentration quenching becomes apparent when the erbium concentration reaches levels as high as 20 mol%. vcu.edumdpi.com The nature of the interaction leading to quenching can also change with concentration; at lower quenching concentrations, electric dipole-dipole interactions often dominate, while at very high concentrations, exchange interactions can become the primary quenching mechanism. mdpi.com

Table 1: Effect of Er³⁺ Concentration on Upconversion Luminescence Intensity This interactive table illustrates the typical relationship between the concentration of the Erbium(III) dopant and the resulting luminescence intensity, highlighting the concept of an optimal concentration before quenching effects dominate.

| Er³⁺ Concentration (mol%) | Relative Green Emission Intensity (Arbitrary Units) | Dominant Process |

| 1 | 45 | Luminescence |

| 5 | 88 | Luminescence |

| 10 | 120 | Optimal Luminescence |

| 20 | 115 | Onset of Quenching |

| 30 | 95 | Concentration Quenching |

| 40 | 70 | Significant Quenching |

Co-Doping Strategies with Sensitizer Ions (e.g., Ytterbium, Yttrium)

To overcome the limitations of direct Er³⁺ excitation and concentration quenching, co-doping with other ions is a widely employed and effective strategy. The choice of the co-dopant is crucial and is typically based on its ability to either enhance energy absorption and transfer (sensitization) or to modify the host matrix to improve the luminescent efficiency of Er³⁺ (active spacers).

Ytterbium (Yb³⁺) as a Sensitizer: Ytterbium(III) is an exceptionally effective sensitizer for Erbium(III). The primary reason is that Yb³⁺ has a large absorption cross-section around the 980 nm wavelength, which coincides with the availability of high-power, low-cost laser diodes. nih.gov The energy transfer mechanism is highly efficient: a Yb³⁺ ion absorbs a ~980 nm photon, gets promoted to its ²F₅/₂ excited state, and then transfers this energy non-radiatively to a nearby Er³⁺ ion, exciting it from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ level. optica.org This process significantly enhances the pumping efficiency of Er³⁺ ions, as Yb³⁺ can absorb pump energy more effectively than Er³⁺ alone. nih.govresearchgate.net This sensitization is crucial for the development of efficient upconversion materials and optical amplifiers. optica.org The efficiency of this energy transfer can be very high, often exceeding 95% under optimal conditions. optica.org

Yttrium (Y³⁺) as a Host Modifier: Unlike Ytterbium, Yttrium(III) (Y³⁺) is optically inactive in the visible and near-infrared spectral regions. However, it plays a critical structural role when co-doped into erbium-based materials. Because Y³⁺ has a similar ionic radius and chemical properties to Er³⁺, it can be readily incorporated into the host lattice. Its primary function is to act as a "spacer" ion. By substituting some of the host cations, Y³⁺ effectively increases the average distance between Er³⁺ ions. This dilution mitigates the detrimental effects of concentration quenching and reduces the formation of Er³⁺ ion clusters, which are known to be sources of non-radiative decay. nih.govmit.edu The addition of Y₂O₃ has been shown to significantly increase the laser slope efficiency in Er³⁺/Yb³⁺ co-doped phosphate glasses. nih.gov

Table 2: Impact of Yb³⁺ Co-doping on Er³⁺ Emission Properties This interactive table demonstrates the enhancement of Erbium(III) emission through sensitization by Ytterbium(III), a common co-doping strategy.

| Sample Composition | Excitation Wavelength (nm) | Relative Er³⁺ Emission Intensity at 1535 nm (A.U.) | Energy Transfer Efficiency (%) |

| 1% Er³⁺ | 980 | 10 | N/A |

| 1% Er³⁺, 1% Yb³⁺ | 980 | 65 | ~85 |

| 1% Er³⁺, 5% Yb³⁺ | 980 | 150 | >95 |

| 1% Er³⁺, 10% Yb³⁺ | 980 | 140 | >95 (Quenching onset) |

Tunable Luminescence through Doping Modulation

For instance, in Er³⁺/Yb³⁺ co-doped systems, the ratio of green (~550 nm) to red (~660 nm) upconversion luminescence from Er³⁺ can be adjusted by changing the dopant concentrations. The populations of the energy levels responsible for these emissions (⁴S₃/₂ for green, ⁴F₉/₂ for red) are highly dependent on the efficiency of various energy transfer and cross-relaxation steps, which are themselves a function of the inter-ionic distances.

Furthermore, by introducing other rare earth ions like Terbium(III) (Tb³⁺) or Europium(III) (Eu³⁺), it is possible to achieve a wide range of emission colors through energy transfer from Er³⁺ or Yb³⁺ to these additional ions. nih.govresearchgate.netrsc.org The principle relies on cascading energy transfer, where one ion acts as a sensitizer for another, or as a bridge in a more complex transfer chain. rsc.org By adjusting the relative concentrations of the different dopants, the emission spectrum can be tailored to produce various colors, including white light, from a single host material under a single excitation wavelength. nih.govresearchgate.net

Table 3: Tunable Red-to-Green Emission Ratio in an Er³⁺/Yb³⁺ System This interactive table illustrates how modulating the concentration of a co-dopant (Yb³⁺) can tune the spectroscopic output, specifically the ratio of red to green upconversion luminescence from Er³⁺.

| Er³⁺ Conc. (mol%) | Yb³⁺ Conc. (mol%) | Red Emission Intensity (A.U.) | Green Emission Intensity (A.U.) | Red-to-Green Ratio (RGR) |

| 1 | 2 | 30 | 100 | 0.30 |

| 1 | 5 | 55 | 115 | 0.48 |

| 1 | 10 | 90 | 120 | 0.75 |

| 1 | 20 | 130 | 110 | 1.18 |

Applications and Emerging Research Frontiers of Erbium Iii Phosphate Hydrate

Photonics and Advanced Optical Materials

The incorporation of erbium ions into phosphate-based host materials has led to the development of a wide range of photonic devices. Phosphate (B84403) glass, in particular, is an excellent host for rare-earth ions like erbium because it allows for high doping concentrations without significant quenching effects, possesses a high emission cross-section, and offers good thermal stability. erbium.nlresearchgate.net

Fabrication of Fiber Lasers and Optical Amplifiers

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-distance optical communication systems. They function by amplifying weak optical signals directly, without the need for conversion to electrical signals. mdpi.com Phosphate glass is a preferred material for the active fiber in compact and high-power EDFAs. nih.gov

A key application is in creating lasers that operate in the "eye-safe" spectral range of 1.5–1.6 µm. hgoptronics.com4lasers.com To improve pumping efficiency, erbium-doped phosphate glass is often co-doped with ytterbium (Yb³⁺) ions. Ytterbium acts as a sensitizer (B1316253), strongly absorbing pump light (typically around 980 nm) and then efficiently transferring that energy to the erbium ions. nih.gov This co-doping strategy enhances the performance of both lasers and amplifiers. nih.govmeta-laser.com Research has demonstrated that short, highly-doped phosphate fibers can achieve high gain over short distances. For example, a 71 mm-long Er³⁺-doped phosphate fiber achieved an internal gain of 23 dB, translating to a gain of approximately 3 dB/cm. nih.govsamaterials.com

Interactive Table: Performance of Erbium-Doped Phosphate Fiber Amplifiers

| Host Material | Dopants | Pump Wavelength (nm) | Achieved Gain | Gain per Unit Length | Reference |

| Phosphate Glass Fiber | Er³⁺ | ~980 | 23 dB | ~3 dB/cm | nih.gov |

| Phosphate Glass Fiber | Er³⁺ | 980 | 21 dB | - | samaterials.com |

| Phosphate Glass Fiber | Yb³⁺/Er³⁺ | 980 | 18 dB | 5 dB/cm | nih.gov |

| Polycrystalline Y₂O₃ Waveguide | Er³⁺ | - | 6 dB | - | hgoptronics.com |

Development of Materials for Optical Communications

The primary application of erbium-doped materials in optical communications is centered around the 1.55 µm wavelength window, which corresponds to the lowest signal loss region in silica-based optical fibers. frontiersin.org EDFAs utilizing erbium-doped phosphate glass are critical components in wavelength division multiplexing (WDM) systems, where multiple data streams are transmitted simultaneously over a single fiber at different wavelengths. researchgate.net The broad emission spectrum of Er³⁺ in phosphate glass allows for the simultaneous amplification of all these channels. mdpi.com4lasers.com

The high solubility of erbium in phosphate glass allows for the fabrication of compact amplifiers and lasers, which is essential for the development of integrated photonic circuits and reducing the footprint of network components. samaterials.comdigco-techs.com Materials like Er, Yb:Phosphate glass are specifically engineered for these applications, offering high energy transfer efficiency from ytterbium to erbium and a long fluorescence lifetime, ensuring stable and efficient signal amplification. 4lasers.comsamaterials.com

Integration in Display Technologies and Photovoltaic Devices

The upconversion properties of erbium-doped materials are being explored for novel display technologies. Phosphors containing erbium and ytterbium can convert infrared light into visible light, specifically green and red emissions. researchgate.net This phenomenon allows for the creation of displays that are excited by infrared sources, which could lead to new types of projection systems and specialized lighting.

In the field of photovoltaics, erbium-doped materials are used to enhance solar cell efficiency through spectral conversion. ull.es Silicon solar cells, the most common type, cannot utilize photons with energy below their bandgap (wavelengths longer than ~1100 nm). Erbium-doped upconversion nanoparticles (UCNPs) can absorb this otherwise wasted near-infrared light and re-emit it at shorter, usable wavelengths (e.g., green or red light) that the silicon cell can convert into electricity. mdpi.comresearchgate.netmdpi.com Integrating a layer of these UCNPs into the solar cell structure has been shown to improve the power conversion efficiency (PCE). mdpi.com

Interactive Table: Impact of Erbium-Doped UCNPs on Perovskite Solar Cells

| UCNP Concentration | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Reference |

| 0% (Pristine) | 16.65% | - | mdpi.com |

| 30% | 16.22% | 74% | mdpi.com |

| 30% + CQD Passivation | 18.15% | 76% | mdpi.com |

Design of Optical Filters and Waveguide Amplifiers

Erbium-doped phosphate glass is an excellent material for fabricating planar optical waveguide amplifiers. hgoptronics.com These are compact devices that can be integrated onto a silicon chip alongside other passive optical components like splitters and multiplexers, compensating for signal losses within the circuit. hgoptronics.com Due to the high concentrations of erbium that can be dissolved in phosphate glass, very high gain can be achieved over short distances. Gains as high as 4.1 dB/cm have been reported in erbium-doped phosphate glass waveguides with relatively low pump power. meta-laser.com

In addition to amplification, erbium-doped materials are used in the design of specialized optical filters. For instance, narrow-band interference filters can be designed to operate specifically at the 1535 nm wavelength, corresponding to a primary emission peak of erbium. digco-techs.com These filters are crucial for isolating specific communication channels or laser lines in complex optical systems.

Microcavity Structures for Enhanced Luminescence

To further improve the performance of erbium-based photonic devices, researchers are integrating them with microcavity structures. These structures, such as photonic crystals or plasmonic nanoparticles, can confine light on a microscopic scale, which significantly enhances the interaction between light and the erbium ions. This enhancement can lead to a stronger photoluminescence intensity.

For example, placing erbium ions in close proximity to engineered silver nanoparticles can enhance their luminescence at 1.54 µm. alliedacademies.org The plasmon modes in the metal nanoparticles couple with the Er³⁺ transition dipoles, increasing the emission rate. Similarly, incorporating erbium-doped materials into opal matrices, which are a form of 3D photonic crystal, can modify and enhance the spontaneous emission from the excited states of the erbium ions, leading to brighter upconversion luminescence. wikipedia.org

Biomedical Imaging and Theranostic Research

In the biomedical field, nanoparticles containing erbium phosphate are at the forefront of research into advanced imaging and combination therapy (theranostics). The key advantage is their ability to perform photon upconversion. nih.govnih.govacs.org When excited with near-infrared (NIR) light (~980 nm), which can penetrate deeply into biological tissues with minimal damage and low autofluorescence, these upconversion nanoparticles (UCNPs) emit light in the visible spectrum. nih.govfrontiersin.orgrsc.org This process allows for high-contrast imaging of cells and tissues. nih.gov

These UCNPs, often composed of a host matrix like sodium yttrium fluoride (B91410) (NaYF₄) or lanthanum phosphate (LaPO₄) doped with sensitizer (Yb³⁺) and activator (Er³⁺) ions, can be functionalized to target specific biological entities, such as cancer cells. acs.org Their low toxicity makes them promising candidates for in-vivo applications. nih.govfrontiersin.org

Theranostics combines diagnostic imaging with therapy in a single agent. Erbium-based UCNPs can be designed to be multifunctional. While their luminescence provides the imaging component, they can also be used to activate therapeutic processes. For instance, the visible light emitted by the UCNPs upon NIR excitation can be used to activate a photosensitizing drug nearby, a process known as photodynamic therapy (PDT). alliedacademies.org This allows for highly localized cancer treatment, where the therapeutic effect is only triggered at the tumor site by the external NIR light source, minimizing damage to surrounding healthy tissue. nih.gov

Luminescent Probes for Cellular Imaging

Erbium-doped nanoparticles are being explored as advanced luminescent probes for cellular imaging. These materials can be excited by near-infrared light, which allows for deeper tissue penetration and reduced background fluorescence compared to conventional imaging agents. When incorporated into host materials like hydroxyapatite (B223615), the resulting nanoparticles exhibit luminescence that can be used for high-contrast imaging of cells. For instance, erbium-doped hydroxyapatite nanocrystals have demonstrated luminescent behavior that is non-toxic to osteoblast-like MG-63 cells, making them suitable for in vitro optical imaging. nanobioletters.com The luminescent properties of these nanoparticles are attributed to the electronic transitions of the erbium ions, which emit light in the visible spectrum.

| Property | Description | Reference |

| Excitation Wavelength | Near-infrared | nanobioletters.com |

| Emission Bands | Purple, Blue, Green | nanobioletters.com |

| Cellular Application | In vitro optical imaging | nanobioletters.com |

| Cell Line | Osteoblast-like MG-63 | nanobioletters.com |

Materials for In Vitro Bioactivity Studies

The bioactivity of erbium-doped materials is a critical aspect of their biomedical potential. Studies involving erbium-doped hydroxyapatite have shown that these materials are not only luminescent but also bioactive. In vitro studies have confirmed that these nanoparticles are non-toxic and can support cellular functions. nanobioletters.com The incorporation of erbium ions into the hydroxyapatite structure can even influence the material's bioactivity, with some research suggesting it can lead to the intense growth of apatite grains on the material's surface when exposed to simulated body fluid.

Non-Toxicity Assessments of Doped Phosphates

A key prerequisite for any material intended for biomedical use is its non-toxicity. Extensive in vitro biocompatibility studies have been conducted on erbium-doped phosphates, particularly erbium-doped hydroxyapatite. These assessments have consistently demonstrated the non-toxic nature of these materials. For example, studies on osteoblast-like MG-63 cell lines have shown high cell viability when exposed to these nanoparticles, confirming their potential for safe use in biomedical applications. nanobioletters.com

Environmental and Industrial Applications

Beyond the biomedical field, Erbium(III) phosphate hydrate (B1144303) and related compounds are being investigated for their potential in addressing environmental and industrial challenges. These applications leverage the material's stability and unique chemical properties.

Potential in Nuclear Waste Immobilization Matrices

The safe and long-term disposal of high-level nuclear waste is a significant environmental challenge. Crystalline ceramic materials, including rare-earth phosphates, are being studied as durable host matrices for the immobilization of radioactive elements. The structural stability of synthetic analogues of naturally occurring rare-earth phosphate minerals makes them suitable candidates for this purpose. These materials can incorporate radionuclides into their crystal structure, effectively locking them in a stable solid form and preventing their release into the environment.

Development of Chemical Sensors

The luminescent properties of erbium-doped materials also open up possibilities for the development of chemical sensors. The intensity and lifetime of the luminescence emitted by erbium ions can be sensitive to the surrounding chemical environment. While research on Erbium(III) phosphate hydrate for this specific application is still emerging, the principle has been demonstrated with other erbium-doped materials. For instance, erbium-doped phosphate glasses have been investigated for their thermoluminescent and optically stimulated luminescence properties, which could be harnessed for radiation dosimetry, a form of chemical sensing.

Applications in High-Level Security and Forensic Science (e.g., latent fingerprint visualization)

In the realm of forensic science, the development of techniques for visualizing latent fingerprints is crucial. Luminescent powders are often used to enhance the visibility of fingerprints on various surfaces. Rare-earth doped nanoparticles, including those containing erbium, are being explored as advanced fingerprinting powders. dovepress.com Their ability to emit light under specific illumination (such as UV light) can provide high-contrast images of fingerprint ridges, even on complex or multicolored backgrounds. The use of nanoparticles also allows for the visualization of fine details within the fingerprint. While not yet a standard technique, the unique luminescent properties of erbium phosphates suggest their potential for future applications in high-level security and forensic investigations. nih.gov

| Application Area | Specific Use | Key Property |

| Forensic Science | Latent Fingerprint Visualization | Luminescence |

| Security | Anti-counterfeiting | Unique spectral signature |

Conclusion and Future Research Directions

Summary of Key Findings and Advancements

Research into Erbium(III) phosphate (B84403) hydrate (B1144303) and related erbium-doped phosphate materials has yielded significant advancements in material synthesis and understanding of their fundamental properties. A key finding is the successful synthesis of Erbium(III) phosphate hydrate in the form of nanowires and nanorods using efficient methods like microwave heating. This technique allows for high yields in short reaction times, starting from aqueous solutions of erbium(III) nitrate (B79036) and ammonium (B1175870) dihydrogen phosphate.

Challenges and Opportunities in Synthesis and Characterization

A primary challenge in the synthesis of this compound lies in the precise control of reaction parameters to tailor the material's properties. Factors such as pH, temperature, pressure, and precursor choice critically influence the particle size, morphology, crystallinity, and even the crystal phase of the resulting lanthanide phosphates. For instance, adjusting the pH can control the transition between hexagonal and monoclinic phases. Another significant challenge is preventing impurities during synthesis, such as those originating from the corrosion of ceramic crucibles at high temperatures, which can contaminate the final product. researchgate.net

These challenges present numerous opportunities for innovation. There is a growing opportunity in moving beyond traditional synthesis methods to advanced techniques like direct-write fabrication, which could allow for the creation of intricate, three-dimensional structures with controlled micro- and nanoscale features. The goal is to evolve from simply producing a material to "printing properties" by precisely controlling its structure. Furthermore, developing lower-temperature synthesis routes, such as the use of polyphosphoric acid melts, can reduce the energy requirements and the risk of material decomposition, opening pathways to novel phosphate compounds that are unstable at high temperatures. researchgate.net

| Parameter | Influence on Synthesis and Properties |

| pH | Affects the crystal phase of the resulting lanthanide phosphates (e.g., hexagonal vs. monoclinic). |

| Temperature | Influences particle size and crystallinity. Calcination temperature is crucial for composite materials. |

| Precursors | The choice of rare earth salt and phosphate source can influence the characteristics of the precipitate. |

| Method | Techniques like microwave heating offer rapid synthesis, while co-precipitation allows for composite formation. |

Prospects for Novel Applications and Material Design

The unique luminescent properties of erbium-doped phosphates position them for a range of novel applications. A significant prospect lies in the field of optoelectronics and telecommunications, leveraging the characteristic emissions of Er³⁺ ions. researchgate.net Phosphate-based materials are particularly advantageous as hosts due to their high solubility for rare-earth ions and good thermal stability.

One of the most promising areas is the development of materials capable of upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. mdpi.com For example, co-doping with Ytterbium(III) ions can effectively sensitize Er³⁺ ions, enhancing upconversion luminescence under 980 nm laser excitation. mdpi.com This phenomenon opens doors for applications in advanced display technologies, biomedical imaging, and anti-counterfeiting measures. The design of novel materials, such as embedding erbium-ytterbium doped xerogels into opal matrices, can create visually appealing effects by combining structural iridescence with luminescence. mdpi.com The continued development of borate-based phosphors, which share properties like high optical stability, also points to the potential for creating environmentally friendly and low-cost luminescent materials for lighting and displays. bmb.ac.in

| Potential Application Area | Enabling Property/Technology |

| Telecommunications | Er³⁺ emission in the infrared spectrum, hosted in stable phosphate glasses. researchgate.netresearchgate.net |

| Advanced Displays | Upconversion luminescence from Er³⁺/Yb³⁺ co-doped materials. mdpi.com |

| Solid-State Lighting | High optical stability of phosphate and borate-based phosphors. bmb.ac.in |

| Biomedical Imaging | Near-infrared excitation and visible emission through upconversion. researchgate.netmdpi.com |

| Anti-Counterfeiting | Unique and complex optical signatures from combined iridescence and luminescence. mdpi.com |

Interdisciplinary Research Outlook

The future of this compound research is inherently interdisciplinary, bridging materials science, chemistry, physics, and engineering. The synthesis and functionalization of these materials require expertise in inorganic and solution chemistry to control their structure at the molecular level. researchgate.net Characterizing their optical and luminescent properties is a task for physicists and optical engineers, who can explore phenomena like upconversion and energy transfer mechanisms between lanthanide ions. mdpi.com

A significant interdisciplinary frontier is the integration of these materials into functional devices. This involves collaboration with engineers to develop fabrication techniques for incorporating erbium-doped phosphates into optical fibers, waveguides, and sensor platforms. researchgate.net Furthermore, the growing interest in the biological applications of lanthanides, for example as probes in bio-imaging, necessitates collaboration with biologists and medical researchers. researchgate.netmdpi.com While research on lanthanum salts has raised questions about potential neurotoxicity, highlighting the need for careful biocompatibility studies, the unique optical properties of erbium compounds offer compelling reasons for their investigation in controlled diagnostic applications. mdpi.com The design of new composite sorbents for the recovery and recycling of rare earth elements from waste streams also represents a critical intersection of materials science and environmental engineering. researchgate.netmdpi.com

Q & A

Q. What are the standard methods for synthesizing high-purity Erbium(III) phosphate hydrate?

this compound is typically synthesized via precipitation reactions. A common approach involves mixing aqueous solutions of erbium salts (e.g., ErCl₃·xH₂O) with sodium phosphate (Na₃PO₄) under controlled pH conditions (neutral to slightly acidic) to avoid premature precipitation of competing phases like calcium phosphate . The product is washed with deionized water to remove impurities and dried at moderate temperatures (60–80°C) to preserve the hydrate structure. Purity verification requires elemental analysis (ICP-OES) and X-ray diffraction (XRD) .

Q. How can researchers characterize the hydration state of this compound?

Thermogravimetric analysis (TGA) is the primary method for determining hydration levels. Heating the compound to 200–300°C under inert gas removes water molecules, with mass loss quantified to calculate the hydrate stoichiometry. Complementary techniques like Karl Fischer titration and XRD (to detect structural changes upon dehydration) are recommended for cross-validation .

Q. What precautions are necessary when handling phosphate-containing compounds like this compound in solution?

Phosphate ions can form insoluble precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺). To mitigate this, use high-purity reagents and buffer solutions (e.g., sodium phosphate buffer at pH 7) to maintain ionic stability. Avoid calcium-containing additives, as calcium phosphate precipitation can lead to false positives in assays .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) resolve structural ambiguities in this compound?

XRD analysis should reference standard patterns for rare-earth phosphates (e.g., NIST Circular 5.3.9) . For this compound, deviations in peak positions may indicate variations in hydration or crystallinity. Pairing XRD with Rietveld refinement can quantify phase purity and lattice parameters. Note that hydration may cause peak broadening, necessitating synchrotron-based XRD for high-resolution studies .

Q. What experimental designs optimize the study of upconversion luminescence in this compound?

Er³⁺ ions exhibit anti-Stokes emissions via energy-transfer upconversion. To study this, excite the compound with a 980 nm laser and measure emission spectra in the visible range (e.g., 550 nm for green emission). Control experiments should include varying Er³⁺ doping concentrations and co-doping with Yb³⁺ to enhance energy absorption. Use a monochromator with a photomultiplier tube for high-sensitivity detection .

Q. How do hydration levels affect the thermal stability and optical properties of this compound?

Hydrate content directly influences thermal decomposition pathways. For example, partial dehydration (e.g., loss of 1–2 H₂O molecules) may shift the crystal lattice, altering Er³⁺ coordination and luminescence efficiency. Perform in-situ TGA-DSC coupled with FTIR to correlate mass loss, phase transitions, and optical changes. Compare results with anhydrous ErPO₄ to isolate hydration effects .

Q. What strategies address contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

Discrepancies in PLQY often stem from differences in synthesis conditions (e.g., pH, annealing temperature) or hydration states. Standardize synthesis protocols (e.g., fixed pH and drying time) and use an integrating sphere with calibrated detectors for PLQY measurements. Cross-reference with independent studies using time-resolved spectroscopy to validate excited-state lifetimes .

Q. How can researchers differentiate between surface adsorption and bulk incorporation of phosphate in this compound?

Use X-ray photoelectron spectroscopy (XPS) to analyze surface phosphate content versus bulk (via depth profiling). Complement with solid-state NMR (³¹P) to probe phosphate coordination environments. For adsorption studies, conduct batch experiments with varying phosphate concentrations and monitor uptake via ICP-MS .

Q. Methodological Notes

- Data Reproducibility : Document synthesis parameters (pH, temperature, drying time) and instrument calibration details (e.g., XRD angle alignment) to ensure reproducibility .

- Contradiction Analysis : Use multivariate statistical analysis (e.g., PCA) to identify variables causing data discrepancies in optical or structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.